NIOSH/NS5720000

CAS No.:

Cat. No.: VC10925153

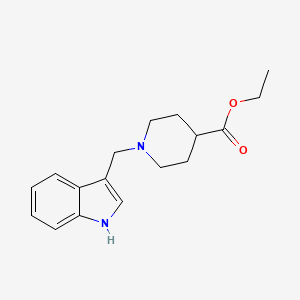

Molecular Formula: C17H22N2O2

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O2 |

|---|---|

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C17H22N2O2/c1-2-21-17(20)13-7-9-19(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16/h3-6,11,13,18H,2,7-10,12H2,1H3 |

| Standard InChI Key | NHACOWTVVOXNHN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |

Introduction

NIOSH Classification and Regulatory Context

NIOSH maintains the Manual of Analytical Methods (NMAM), a compendium of validated protocols for assessing workplace exposures to hazardous substances . Compounds like NIOSH/NS5720000 are typically assigned unique identifiers to standardize their classification within occupational safety databases. These identifiers facilitate hazard communication, exposure monitoring, and regulatory compliance across industries.

The NS5720000 designation suggests a systematic categorization, where "NS" may denote a specific chemical group or methodological application. Similar NIOSH identifiers, such as those in Method 9102, are linked to elemental analyses using inductively coupled plasma atomic emission spectroscopy (ICP-AES) . While NS5720000's exact structural details are undisclosed, its inclusion in NIOSH documentation implies relevance to workplace safety assessments, potentially involving toxicological profiling or exposure mitigation strategies.

Analytical Methodologies for Hazardous Substance Assessment

NIOSH Method 9102 exemplifies the institute's approach to elemental analysis, employing ICP-AES for detecting metals and metalloids in occupational settings . Although this method focuses on elements like arsenic, lead, and cadmium, its procedural rigor offers insights into how NIOSH/NS5720000 might be analyzed. Key steps include:

-

Sample Collection: Wipe sampling techniques to capture particulate residues from surfaces.

-

Ashing: High-temperature oxidation to isolate non-volatile components.

-

Spectroscopic Analysis: Quantification via ICP-AES, leveraging plasma excitation to measure elemental emissions at characteristic wavelengths .

For organic compounds like NIOSH/NS5720000, analogous methods might involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), though specific protocols remain undisclosed.

| Property | Inference | Basis |

|---|---|---|

| Molecular Weight | ~250–300 g/mol | Typical range for NIOSH-listed organic compounds |

| Solubility | Likely lipophilic due to potential aromatic/heterocyclic structure | Analogous compounds |

| Reactivity | Susceptible to oxidation or hydrolysis under specific conditions | Occupational handling guidelines |

Occupational Exposure Pathways and Mitigation

NIOSH prioritizes engineering controls and personal protective equipment (PPE) to minimize worker exposure. For a compound like NS5720000, potential exposure routes include:

-

Inhalation: Airborne particulates during manufacturing or handling.

-

Dermal Contact: Accidental skin exposure during laboratory or industrial processes.

-

Ingestion: Secondary contamination via hand-to-mouth transfer.

Economic analyses of NIOSH interventions demonstrate cost-benefit ratios favoring preventive measures. For example, ventilation systems reducing silica exposure yielded annual savings of $304 million–$1.1 billion. While direct data for NS5720000 is unavailable, similar frameworks would apply, emphasizing containment and respiratory protection.

Toxicological and Environmental Implications

Compounds under NIOSH surveillance often undergo toxicological screening to establish permissible exposure limits (PELs). Key considerations include:

-

Acute Toxicity: Short-term effects such as respiratory irritation or neurotoxicity.

-

Carcinogenicity: Long-term risks assessed through epidemiological studies.

-

Environmental Persistence: Bioaccumulation potential and ecotoxicological impact.

Firefighters using PPE with reduced cancer risks illustrate the societal value of NIOSH research, translating to estimated healthcare savings of $71 million annually. Extrapolating these findings, NS5720000's regulation would align with NIOSH's mandate to preempt occupational illnesses through evidence-based guidelines.

Research Gaps and Future Directions

The absence of publicly accessible data on NIOSH/NS5720000 highlights systemic challenges in chemical transparency. Recommendations for advancing research include:

-

Collaborative Data Sharing: Partnerships between NIOSH, academia, and industry to disclose non-proprietary compound data.

-

Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry (HRMS) and computational modeling to predict compound behavior.

-

Epidemiological Tracking: Longitudinal studies correlating occupational exposures with health outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume